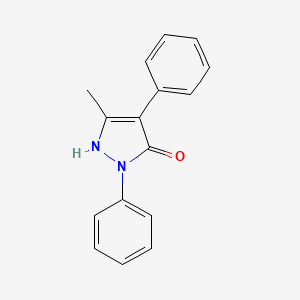
3-甲基-1,4-二苯基-1H-吡唑-5-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研究:抗癌特性
该化合物的吡唑核心已被探索用于其在癌症治疗中的潜力。研究表明,该化合物的衍生物对各种癌细胞系表现出细胞毒活性。 例如,某些衍生物已表现出显着的细胞毒活性,其IC50值优于标准药物顺铂 。这表明该化合物可以作为开发新型抗癌剂的支架。
生物活性:抗炎和止痛作用
已知吡唑衍生物具有广泛的生物活性。 具体而言,据报道它们具有抗炎和镇痛作用 。这使得它们在开发可以帮助控制疼痛和炎症的新药方面具有价值。
农药工业:杀虫剂开发
吡唑核心的多功能性扩展到农药工业,在那里它被用于合成杀虫剂。 结构上的灵活性允许创建可以针对多种害虫的化合物,这可能会导致更有效的作物保护解决方案 。
材料科学:有机半导体合成
吡唑基化合物在材料科学中具有应用,特别是在有机半导体的合成中。 它们独特的电子特性使其适合用于电子设备,例如有机发光二极管 (OLED) 和有机光伏 (OPV) 。
化学合成:绿色化学方法
该化合物已用于绿色化学方法来合成各种有机分子。 例如,它已用于使用环境友好型催化剂与芳香醛的缩合反应 。这与对可持续和生态友好型化学工艺日益增长的需求相一致。
配位化学:配体合成
在配位化学中,吡唑部分可以作为配体,与金属离子配位形成络合物。 这些络合物在催化、磁性材料和传感器方面具有潜在应用 。
药物发现:抗抑郁和抗菌剂
研究表明,吡唑衍生物可以作为抗抑郁和抗菌剂。 它们的结构适应性允许对其药理特性进行微调,这在药物发现过程中至关重要 。
分子建模:药物设计
该化合物的衍生物已用于分子建模研究,以设计具有特定靶标相互作用的药物。 这种计算方法有助于在合成潜在的候选药物之前预测其疗效和安全性 。
作用机制
Target of Action
Some studies suggest that similar pyrazole derivatives have shown cytotoxic activity against several human cell lines . In particular, they have been found to be effective against colorectal RKO carcinoma cells .
Mode of Action
It has been observed that some derivatives of these compounds have good radical scavenging activity . This suggests that they might interact with their targets by neutralizing harmful free radicals in the body, thereby preventing or slowing down the damage to cells.
Biochemical Pathways
It has been reported that autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis . This suggests that these compounds might affect the pathways related to cell survival and programmed cell death.
Result of Action
The result of the action of these compounds is cytotoxic in nature. For instance, compound 3i, a derivative of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . This suggests that these compounds can effectively inhibit the growth of certain cancer cells.
未来方向
The future directions in the research of pyrazole derivatives, including 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, could involve exploring their various chemical, biological, agrochemical, and pharmacological properties . For instance, many pyrazoles have shown luminescent and fluorescent agents, and some of these compounds have important applications in material chemistry .
生化分析
Biochemical Properties
3-methyl-1,4-diphenyl-1H-pyrazol-5-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with autophagy proteins, activating them as a survival mechanism . Additionally, this compound exhibits radical scavenging activity, which is indicative of its antioxidant properties . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol on cellular processes are profound. It has been demonstrated to be cytotoxic to several human cell lines, including colorectal carcinoma cells . This compound influences cell function by inducing apoptosis, a programmed cell death mechanism, primarily through the p53-mediated pathway . Furthermore, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit or activate enzyme activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound can induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of survival pathways in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro cancer models, where it continues to induce apoptosis and inhibit cell proliferation over time .
Dosage Effects in Animal Models
The effects of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing tumor size and improving survival rates in cancer models . At higher doses, it can have toxic effects, including damage to healthy tissues and organs . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its therapeutic effects .
属性
IUPAC Name |
5-methyl-2,4-diphenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-15(13-8-4-2-5-9-13)16(19)18(17-12)14-10-6-3-7-11-14/h2-11,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFVSEKKXOPNRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350419, DTXSID10902283 |
Source


|
| Record name | 11E-408S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1520 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79481-69-9 |
Source


|
| Record name | 11E-408S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)
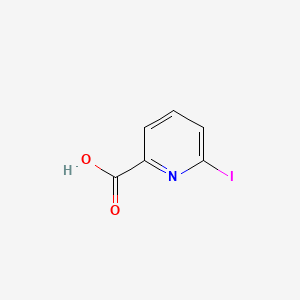


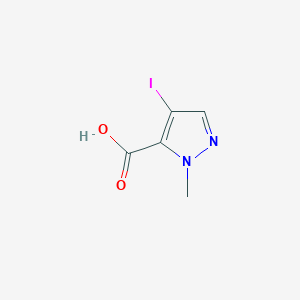
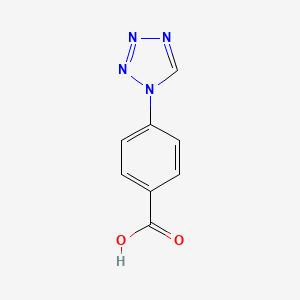


![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

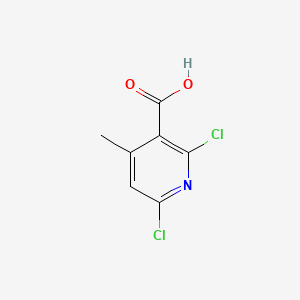


![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)
